N-(2,5-Dimethylphenyl)glycine
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Overview
Description
Glycine, N-(2,5-dimethylphenyl)- is a derivative of glycine, an amino acid, where the hydrogen atom of the amino group is replaced by a 2,5-dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(2,5-dimethylphenyl)- typically involves the reaction of glycine with 2,5-dimethylphenyl isocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(2,5-dimethylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Produces oxides or hydroxylated derivatives.
Reduction: Yields amines or other reduced compounds.
Substitution: Forms nitro, halo, or other substituted derivatives.
Scientific Research Applications
Glycine, N-(2,5-dimethylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Glycine, N-(2,5-dimethylphenyl)- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)glycine: Another glycine derivative with a different substitution pattern on the phenyl ring.
N-(2,4-dimethylphenyl)glycine: Similar structure but with different positional isomers.
Uniqueness
Glycine, N-(2,5-dimethylphenyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The 2,5-dimethyl substitution on the phenyl ring can affect the compound’s steric and electronic properties, making it distinct from other glycine derivatives .
Properties
CAS No. |
66947-33-9 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-(2,5-dimethylanilino)acetic acid |
InChI |
InChI=1S/C10H13NO2/c1-7-3-4-8(2)9(5-7)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13) |
InChI Key |
GHOVPAYAGFDOGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC(=O)O |
Origin of Product |
United States |
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